molecular formula C12H17NO2 B13215839 Methyl 2-(aminomethyl)-2-phenylbutanoate

Methyl 2-(aminomethyl)-2-phenylbutanoate

Cat. No.: B13215839
M. Wt: 207.27 g/mol
InChI Key: LBFXXUAFPNZGHQ-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-2-phenylbutanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-2-phenylbutanoate typically involves the esterification of 2-(aminomethyl)-2-phenylbutanoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction can be carried out at room temperature or slightly elevated temperatures to improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-(aminomethyl)-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-2-phenylbutanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-2-phenylpropanoate
  • Methyl 2-(aminomethyl)-2-phenylpentanoate
  • Ethyl 2-(aminomethyl)-2-phenylbutanoate

Uniqueness

Methyl 2-(aminomethyl)-2-phenylbutanoate is unique due to its specific structural features, such as the combination of an ester and an amine group on a phenyl-substituted butanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-phenylbutanoate

InChI

InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3

InChI Key

LBFXXUAFPNZGHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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